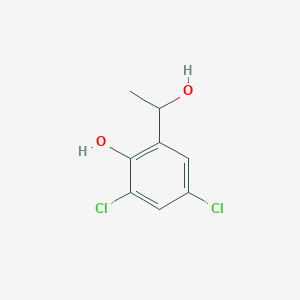

2,4-Dichloro-6-(1'-hydroxyethyl)phenol

Description

Properties

Molecular Formula |

C8H8Cl2O2 |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

2,4-dichloro-6-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H8Cl2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-4,11-12H,1H3 |

InChI Key |

ZMRDTAGYUSUYPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)Cl)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydroxyethyl substituents enhance anticancer activity due to improved electron-donating and hydrogen-bonding properties .

- Iminomethyl groups (e.g., in DPMP) enable interactions with plant immune receptors, triggering defense responses .

- Bulkier substituents (e.g., piperidinylmethyl) may reduce synthetic yields (42% for Compound 24) compared to simpler groups (77–94% for MC4-92) .

Anticancer Activity

- Hydroxyethyl-substituted phenols (e.g., compounds 5a–c) exhibit IC₅₀ values of 0.14–0.36 µM against cancer cells, outperforming non-hydroxyethyl analogs (IC₅₀ = 0.60–1.13 µM) .

- Mechanism : Enhanced redox activity and mitochondrial targeting via the hydroxyethyl group.

Plant Immune Activation

Chemosensing

- SB-1 detects Cu²⁺ via a "turn-off" fluorescence mechanism (limit of detection = 10⁻⁷ M), attributed to the thiadiazole-thiol group’s metal-binding affinity .

Preparation Methods

Direct Chlorination of Phenol

Phenol undergoes electrophilic aromatic substitution using chlorine gas in the presence of catalysts. Patent CN106349025A describes a process where phenol reacts with chlorine under vacuum (-0.08 to -0.09 MPa) using a catalyst system of boric acid, diphenyl sulfide, and ferric chloride. Key parameters include:

-

Temperature : 40–80°C

-

Catalyst ratio : 1:1:1 (FeCl₃:diphenyl sulfide:boric acid)

-

Reaction monitoring : Termination at phenol content < 0.5%

This method yields 2,4-dichlorophenol crude product (≥85% purity), which is further refined via distillation.

Chlorination of o-Chlorophenol

Starting with o-chlorophenol reduces the number of required chlorination steps. The same catalyst system enables selective para-chlorination, achieving 65.95% 2,4-dichlorophenol in the crude mixture. Residual byproducts like 2,6-dichlorophenol (2.98%) and 2,4,6-trichlorophenol (0.34%) necessitate careful distillation.

Hydroxyethyl Group Introduction at Position 6

Introducing the 1'-hydroxyethyl group at position 6 of 2,4-dichlorophenol presents challenges due to the deactivated aromatic ring. Two plausible strategies emerge:

Hydroxyethylation via Aldehyde Condensation

Inspired by the hydroxymethylation of 2,4-dichlorophenol with formaldehyde, substituting acetaldehyde could yield the target compound. The proposed mechanism involves nucleophilic aromatic substitution under basic conditions:

Reaction Conditions (hypothetical):

-

Substrates : 2,4-Dichlorophenol, acetaldehyde

-

Base : Sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

-

Temperature : 50–70°C

-

Duration : 48–72 hours

Procedure :

-

Dissolve 2,4-dichlorophenol (5 g, 30.8 mmol) in aqueous NaOH (1.3 g in 15 mL H₂O).

-

Add acetaldehyde (6 mL, 167.6 mmol) and stir at 50°C for 72 hours.

-

Acidify with HCl to pH ≈3, extract with dichloromethane, and recrystallize.

Challenges :

-

Acetaldehyde’s lower reactivity compared to formaldehyde may necessitate higher temperatures or prolonged reaction times.

-

Competing aldol condensation of acetaldehyde could reduce yields.

Ketone Intermediate Reduction

A more reliable approach involves synthesizing 2,4-dichloro-6-acetylphenol followed by ketone reduction:

Reduction of Acetyl Group

The ketone intermediate is reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation:

Procedure :

-

Dissolve 2,4-dichloro-6-acetylphenol (1.0 g, 4.4 mmol) in ethanol.

-

Add NaBH₄ (0.17 g, 4.4 mmol) and stir at 25°C for 4 hours.

-

Quench with HCl, extract with ethyl acetate, and purify via column chromatography.

Expected Yield : 70–80% based on analogous reductions.

Alternative Pathways and Innovations

Mannich Reaction

The Mannich reaction could introduce an aminomethyl group, which is subsequently hydrolyzed to a hydroxyl group:

Reagents :

-

Formaldehyde, ammonium chloride, and 2,4-dichlorophenol.

Limitations :

-

Competing reactions at the phenolic oxygen may lead to byproducts.

Grignard Reagent Addition

Using a hydroxyethyl Grignard reagent (e.g., CH₂CH₂MgBr) under anhydrous conditions:

Procedure :

-

Protect the phenolic -OH as a silyl ether.

-

React with the Grignard reagent at 0°C.

-

Deprotect using tetrabutylammonium fluoride (TBAF).

Challenges :

-

Sensitivity of Grignard reagents to moisture and acidic protons.

Purification and Characterization

Post-synthesis purification is critical due to the structural similarity of byproducts:

Liquid-Liquid Extraction

Recrystallization

Chromatographic Methods

-

Column : Silica gel with ethyl acetate/hexane gradients.

-

Detection : UV-Vis at 254 nm.

Q & A

Basic Question: What synthetic routes are optimal for preparing 2,4-Dichloro-6-(1'-hydroxyethyl)phenol with high purity?

Methodological Answer:

The compound can be synthesized via nucleophilic addition followed by dehydration. A common approach involves reacting 3,5-dichlorosalicylaldehyde with ethanolamine in anhydrous ethanol under reflux (35–40°C for 1–2 hours). Stoichiometric control (1:1 molar ratio) ensures minimal side products. Post-reaction, crystallization from absolute ethanol enhances purity . For derivatives, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane can stabilize the hydroxyethyl group while maintaining stereochemical integrity .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.30–13.96 ppm for aromatic protons, δ 156.4 ppm for phenolic carbons) confirm regiochemistry and hydrogen bonding .

- IR Spectroscopy : Peaks at ~3150–3450 cm⁻¹ (O–H stretch) and 1487–1587 cm⁻¹ (aromatic C=C/C=N) validate functional groups .

- HPLC : Reverse-phase HPLC (e.g., C18 column, hexane:EtOAc eluent) monitors purity (>95%) and resolves stereoisomers .

Advanced Question: How can computational methods (e.g., DFT) validate experimental data and predict electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) correlate experimental IR, UV-Vis, and NMR data with theoretical models. For instance, DFT predicts intramolecular hydrogen bonding in the phenolic moiety, aligning with NMR downfield shifts (δ 11.63–13.96 ppm) . Electron localization function (ELF) analysis further clarifies π-delocalization effects on stability .

Advanced Question: How to design experiments for evaluating biological activity (e.g., antimicrobial, antioxidant) while minimizing assay variability?

Methodological Answer:

- Antimicrobial Assays : Use standardized microdilution (CLSI guidelines) with Staphylococcus aureus and Candida albicans. Compare MIC (Minimum Inhibitory Concentration) values of the parent compound vs. metal complexes (e.g., VO(IV), Cu(II)) to assess chelation-enhanced activity .

- Antioxidant Testing : Employ DPPH radical scavenging assays with ascorbic acid as a control. Normalize results to phenolic hydroxyl group density (quantified via Folin-Ciocalteu reagent) .

- Statistical Validation : Triplicate trials with ANOVA (p < 0.05) and post-hoc Tukey tests resolve variability .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from differences in:

- Solvent Systems : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter bioavailability. Standardize solvent concentrations (<1% v/v) .

- Cellular Models : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects from genetic variability.

- Metabolite Interference : LC-MS/MS can identify degradation products (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanol) that may antagonize activity .

Methodological Focus: What strategies optimize crystal structure determination for derivatives?

Methodological Answer:

- Crystallization : Slow evaporation from DCM/hexane (1:3) yields monoclinic crystals (space group P2₁/c).

- X-ray Diffraction : SHELX software refines structures, with R-factor thresholds <0.05 for high-resolution data (<1.0 Å). Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize lattice packing .

Methodological Focus: How to assess stability under physiological conditions for drug delivery applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.